3-amino-N-(3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-N-(3-methylbutyl)benzamide” is a chemical compound . It is similar to 3-Aminobenzamide, which is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

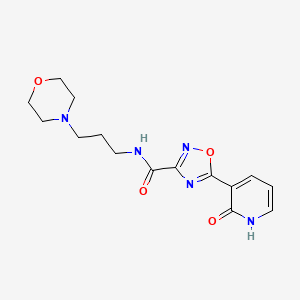

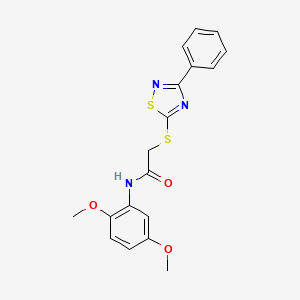

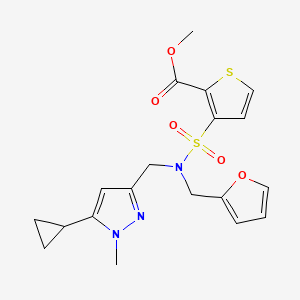

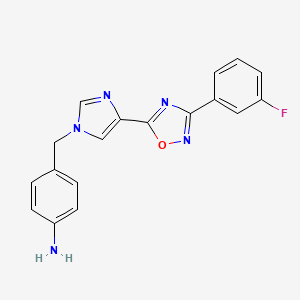

Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The molecular formula is C13H20N2O, with an average mass of 220.311 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Inhibition of Poly(ADP-Ribose) Synthesis and Cellular Effects

3-amino-N-(3-methylbutyl)benzamide is closely related to 3-aminobenzamide, which is used to study the functions of poly(adenosine diphosphate-ribose) or poly(ADP-ribose). This compound has been shown to inhibit poly(ADP-ribose) synthetase, affecting cell viability, glucose metabolism, and DNA synthesis. However, its application in research is limited by the challenge of administering a dose that inhibits the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).

Neuroleptic Activity and Anticonvulsant Properties

Benzamides, including derivatives similar to this compound, have been synthesized and evaluated for their neuroleptic activity. These compounds have shown potential in treating psychosis due to their significant inhibitory effects on stereotyped behavior in rats. The introduction of specific groups to the benzamide structure enhances activity, suggesting these compounds' potential in developing potent drugs with few side effects (Iwanami et al., 1981).

Anticancer and Antiproliferative Effects

Compounds structurally related to this compound have been identified as potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. These compounds block cancer cell proliferation, induce histone acetylation, and promote apoptosis, highlighting their promise as anticancer drugs. One such compound, MGCD0103, has entered clinical trials, underscoring the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Antimicrobial and Antibacterial Applications

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, structurally similar to this compound, has demonstrated antimicrobial activity against various bacteria. These compounds' ability to inhibit bacterial growth suggests their potential in developing new antibacterial agents, especially against resistant strains (Mobinikhaledi et al., 2006).

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other amines, potentially through hydrogen bonding or electrostatic interactions .

Biochemical Pathways

Given its structural similarity to other amines, it may be involved in pathways related to amine metabolism . .

Pharmacokinetics

Based on its chemical structure, it is likely to have good gastrointestinal absorption and oral bioavailability

Result of Action

Given its structural similarity to other amines, it may have similar effects, such as modulating neurotransmission or other cellular processes . More research is needed to elucidate the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 3-amino-N-isopentylbenzamide are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment

properties

IUPAC Name |

3-amino-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBLVWVHCBNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)

![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)